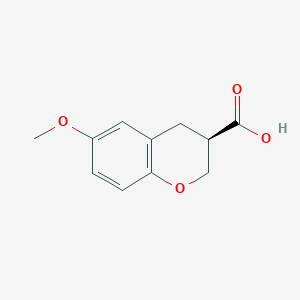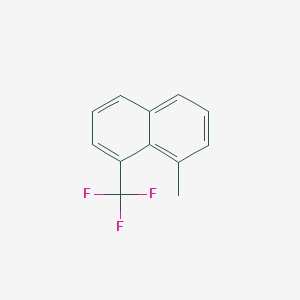
6-Benzyl-2-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl-2-methylnicotinonitrile is a chemical compound with the molecular formula C14H12N2 It is a derivative of nicotinonitrile, characterized by the presence of a benzyl group at the 6-position and a methyl group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 6-Benzyl-2-methylnicotinonitril erfolgt typischerweise durch Kondensation von 2-Methyl-6-bromonicotinonitril mit Benzylamin unter basischen Bedingungen. Die Reaktion wird in einem geeigneten Lösungsmittel wie Ethanol bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu fördern. Die Reaktion kann wie folgt dargestellt werden:
2-Methyl-6-bromonicotinonitril+Benzylamin→6-Benzyl-2-methylnicotinonitril+HBr
Industrielle Produktionsmethoden: Die industrielle Produktion von 6-Benzyl-2-methylnicotinonitril kann ähnliche Synthesewege, jedoch im größeren Maßstab, beinhalten. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen: 6-Benzyl-2-methylnicotinonitril unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrilgruppe in primäre Amine oder andere reduzierte Formen umwandeln.
Substitution: Die Benzyl- und Methylgruppen können an Substitutionsreaktionen teilnehmen, die zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel oder Nukleophile unter basischen oder sauren Bedingungen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Benzylnikotinat ergeben, während die Reduktion 6-Benzyl-2-methylpyridin produzieren kann.
Wissenschaftliche Forschungsanwendungen
6-Benzyl-2-methylnicotinonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften, untersucht.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und als Baustein für die Synthese von Pharmazeutika und Agrochemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Benzyl-2-methylnicotinonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. So kann es beispielsweise bestimmte Enzyme hemmen, die an Stoffwechselwegen beteiligt sind, was zu veränderten Zellfunktionen führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und -wege aufzuklären, die beteiligt sind.
Ähnliche Verbindungen:
6-Benzyl-2-methylpyridin: Ähnliche Struktur, jedoch ohne die Nitrilgruppe.
2-Methyl-6-phenylpyridin: Ähnliche Struktur mit einer Phenylgruppe anstelle einer Benzylgruppe.
6-Benzyl-2-methylnicotinsäure: Ähnliche Struktur mit einer Carboxylgruppe anstelle einer Nitrilgruppe.
Einzigartigkeit: 6-Benzyl-2-methylnicotinonitril ist einzigartig aufgrund der Anwesenheit sowohl von Benzyl- als auch von Nitrilgruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Wirkmechanismus
The mechanism of action of 6-Benzyl-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
6-Benzyl-2-methylpyridine: Similar structure but lacks the nitrile group.
2-Methyl-6-phenylpyridine: Similar structure with a phenyl group instead of a benzyl group.
6-Benzyl-2-methylnicotinic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
Uniqueness: 6-Benzyl-2-methylnicotinonitrile is unique due to the presence of both benzyl and nitrile groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H12N2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
6-benzyl-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2/c1-11-13(10-15)7-8-14(16-11)9-12-5-3-2-4-6-12/h2-8H,9H2,1H3 |
InChI-Schlüssel |
AVJXPTUIMVMOEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)CC2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




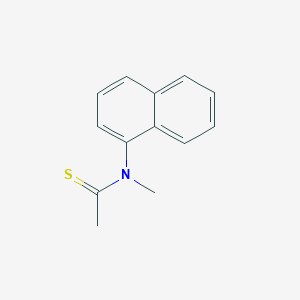
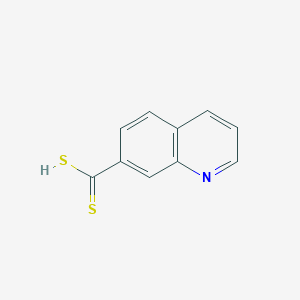
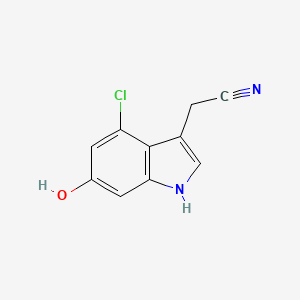
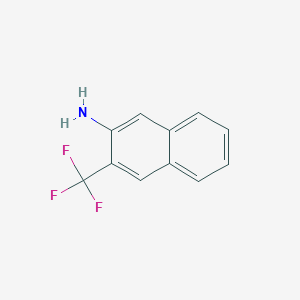
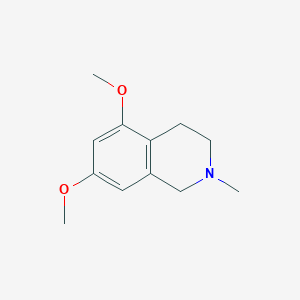
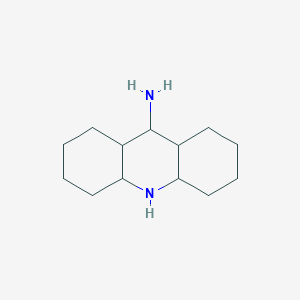
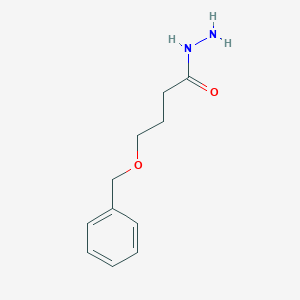
![7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893632.png)
